3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxylic acid
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Overview
Description
3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxylic acid is a complex organic compound characterized by the presence of a chloro, trifluoromethyl, and carboxylic acid group attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents is also common to enhance reaction efficiency and product isolation.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxamide
- 3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxylate
Uniqueness
3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxylic acid is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C12H7ClF3NO3 |
---|---|
Molecular Weight |
305.63 g/mol |
IUPAC Name |
3-[2-chloro-6-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H7ClF3NO3/c1-5-8(11(18)19)10(17-20-5)9-6(12(14,15)16)3-2-4-7(9)13/h2-4H,1H3,(H,18,19) |
InChI Key |
HAGCQKYBUNGXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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